1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
Description
This compound features a 4,5-dihydroimidazole core substituted at the 1-position with an ethanone group and at the 2-position with a (4-nitrobenzyl)thio moiety. The nitro group on the benzyl ring introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-9(16)14-7-6-13-12(14)19-8-10-2-4-11(5-3-10)15(17)18/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPPKASOJRYEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN=C1SCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Core Formation
The 4,5-dihydroimidazole ring is typically constructed via cyclization reactions. Two primary strategies dominate the literature:
2.1.1. Condensation of 1,2-Diamines with Carbonyl Compounds
A widely adopted method involves reacting 1,2-diaminoethane with glyoxal or its derivatives under acidic conditions. For example:
$$ \text{H}2\text{N}-\text{CH}2-\text{CH}2-\text{NH}2 + \text{OCH}-\text{CHO} \xrightarrow{\text{HCl}} \text{Imidazoline intermediate} $$
This approach yields the dihydroimidazole scaffold in 65–75% efficiency, though competing side reactions may reduce yields.
2.1.2. Ring-Closing Metathesis (RCM)
Modern protocols employ Grubbs catalysts for RCM of diallylamine derivatives:
$$ \text{CH}2=\text{CH}-\text{NH}-\text{CH}2-\text{CH}2-\text{NH}-\text{CH}2-\text{CH}_2 \xrightarrow{\text{Grubbs II}} \text{Dihydroimidazole} $$
This method achieves superior regioselectivity (>90%) but requires anhydrous conditions and inert atmospheres.
Acetylation at Position 1
The final step introduces the ethanone group via Friedel-Crafts acylation or nucleophilic substitution:
2.3.1. Acetyl Chloride Acylation
React the thioether-functionalized imidazole with acetyl chloride in anhydrous dichloromethane, catalyzed by AlCl₃ (0°C to room temperature, 12 hours):
$$ \text{Imidazole-H} + \text{Cl-CO-CH}3 \rightarrow \text{Imidazole-CO-CH}3 + \text{HCl} $$
Yields: 70–82%, with byproducts removed via recrystallization from ethanol/water.
2.3.2. Mitsunobu Reaction
For stereochemical control, the Mitsunobu protocol employs diethyl azodicarboxylate (DEAD) and triphenylphosphine:
$$ \text{Imidazole-OH} + \text{CH}3\text{CO-OEt} \xrightarrow{\text{DEAD, PPh}3} \text{Target compound} $$
Though higher yielding (88–92%), this method incurs greater cost due to reagent expenses.
Optimization and Process Chemistry
Solvent and Temperature Effects
Comparative studies reveal optimal conditions:
| Parameter | Bromination | Thioether Formation | Acetylation |
|---|---|---|---|
| Solvent | DCM | DMF | DCM |
| Temperature | 0–5°C | 80°C | RT |
| Reaction Time | 2 h | 6 h | 12 h |
| Yield | 75% | 78% | 82% |
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation, while low temperatures minimize side reactions during bromination.
Catalytic Innovations
Recent advances employ:
- Palladium Nanoparticles : For C–S cross-coupling, achieving 89% yield in 4 hours
- Microwave Assistance : Reducing acetylation time from 12 hours to 45 minutes (75% yield)
Analytical Characterization
Rigorous quality control employs:
4.1. Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, 2H, Ar-NO₂), 7.52 (d, 2H, Ar-S), 4.32 (s, 2H, SCH₂), 3.85 (t, 2H, imidazole-CH₂), 2.61 (s, 3H, COCH₃)
- ¹³C NMR : 205.8 ppm (C=O), 148.2 ppm (Ar-NO₂), 38.4 ppm (SCH₂)
4.2. Mass Spectrometry
4.3. Infrared Spectroscopy
- Strong bands at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1680 cm⁻¹ (C=O)
Industrial-Scale Production Challenges
Key considerations for manufacturing:
Mechanism of Action
The mechanism by which 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone exerts its effects is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial activity. The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, synthesis methods, and inferred properties:
Substituent-Driven Property Analysis
- This contrasts with 4-bromobenzyl (), where bromine’s lower electronegativity and larger atomic size may enhance lipophilicity but reduce hydrogen-bonding capacity . Chloro and methyl groups in the pyrimidine analog () balance steric bulk and moderate electron withdrawal, possibly improving metabolic stability in drug design .
- Synthetic Methodologies: TDAE (tetrakis(dimethylamino)ethylene)-mediated synthesis () is common for nitroimidazole derivatives, suggesting applicability for the target compound’s nitro-substituted analog . Reflux conditions with catalysts like CAN (ceric ammonium nitrate, ) or hydrazine hydrate () are employed for imidazole derivatives, highlighting versatile routes for analog preparation .
Biological Activity
1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C12H14N3O2S
- Molecular Weight: 270.32 g/mol
- CAS Number: 63906-95-6
- Appearance: Yellow crystalline powder
- Solubility: Soluble in organic solvents such as DMSO and DMF
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties.
| Study | Cell Lines Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Study 1 | MDA-MB-435 (melanoma) | 2.09 | |
| Study 2 | CCRF-CEM (leukemia) | 0.2757 | |
| Study 3 | K562 (leukemia) | 0.41785 (compared to erlotinib) |
These studies demonstrate the compound's potential as a targeted therapy for cancers characterized by overexpression of specific proteases.
2. Cysteine Protease Inhibition
The compound has shown high specificity towards cysteine proteases, particularly cathepsin B.
| Enzyme Target | IC50 Value (µM) | Mechanism |
|---|---|---|
| Cathepsin B | Low nanomolar range | Inhibition of substrate cleavage |
This specificity suggests its potential application in cancer therapies where cathepsin B is implicated.
3. Anti-inflammatory Effects
In vitro studies have demonstrated that the compound significantly reduces pro-inflammatory cytokines in models treated with lipopolysaccharides (LPS).
| Cytokine Targeted | Effect Observed |
|---|---|
| IL-6 | Reduced levels in treated cells |
| TNF-alpha | Significant decrease observed |
This activity indicates its potential use in treating inflammatory diseases.
4. Antiviral Activity
The compound has also been evaluated for antiviral properties, particularly against viral proteases essential for viral replication.
| Virus Type | Mechanism of Action |
|---|---|
| HIV | Inhibition of viral protease activity |
| Influenza | Reduction in viral load in vitro |
These findings suggest that the compound may serve as a lead structure for developing antiviral agents.
Case Studies
Several case studies have been conducted to further elucidate the biological mechanisms and therapeutic potential of this compound:
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, the compound exhibited a dose-dependent cytotoxic effect, with significant efficacy noted against leukemia and melanoma cell lines. The study highlighted the importance of structural modifications to enhance potency.
Case Study 2: Inflammatory Response Modulation
A study focused on the anti-inflammatory properties revealed that treatment with the compound resulted in a marked decrease in pro-inflammatory markers in macrophage cultures exposed to LPS. This suggests a mechanism involving modulation of signaling pathways associated with inflammation.
Q & A
Basic: What synthetic strategies are optimal for preparing 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step routes, including:
- Thioether formation : Reacting 4-nitrobenzyl chloride with a thiol-containing imidazole intermediate under basic conditions (e.g., NaOH or K₂CO₃) .
- Imidazole ring construction : Condensation of glyoxal with ammonia and formaldehyde, followed by functionalization with acetyl groups .
Optimization includes: - Temperature control : Lower temperatures (0–25°C) reduce side reactions during thioether formation.
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product with >95% purity .
Basic: Which spectroscopic and crystallographic methods are most reliable for structural validation?
Answer:
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, especially for the nitrobenzyl and thioether moieties .
- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regioselectivity; the acetyl group’s carbonyl signal appears at ~200–210 ppm .
- Mass spectrometry (HRMS) : Electrospray ionization (ESI) validates molecular weight with <5 ppm error .
Advanced: How can computational methods resolve contradictions in biological activity data?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets. For example, the nitro group’s electron-withdrawing effect may reduce binding affinity compared to chloro analogs .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to explain inconsistent IC₅₀ values across assays .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns to validate transient binding observed in vitro .
Advanced: What experimental designs address regioselectivity challenges in imidazole functionalization?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., using Boc for amines) during thioether formation .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., thioether at C2 over C4) .
- In situ monitoring : Use FTIR to track intermediate formation and adjust reagent stoichiometry .
Basic: How to evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. The nitro group may hydrolyze under acidic conditions (pH <3) .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects nitro-to-nitrite photodegradation .
Advanced: What strategies improve solubility for in vivo assays without altering bioactivity?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while maintaining cell viability .
- Prodrug derivatization : Introduce phosphate groups at the acetyl moiety, which hydrolyze in physiological conditions .
Basic: How to design structure-activity relationship (SAR) studies for nitrobenzyl-thioether analogs?
Answer:
- Substituent variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or -withdrawing (e.g., -Cl) groups on the benzyl ring .
- Biological assays : Test against kinase panels (e.g., EGFR, VEGFR) to correlate electronic effects with inhibition potency .
Advanced: What mechanistic studies explain unexpected byproducts during scale-up synthesis?
Answer:
- Reaction profiling : Use LC-MS to identify intermediates (e.g., sulfoxide derivatives from over-oxidation) .
- Cross-validation : Compare small-scale (mg) and pilot-scale (g) reactions; optimize stirring rates to prevent localized overheating .
Basic: How to validate purity and identity for batch-to-batch consistency?
Answer:
- Combined techniques : Pair melting point analysis (±2°C) with HPLC (≥98% peak area) .
- Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C: 52.1%, N: 12.4%) .
Advanced: What green chemistry approaches reduce waste in synthesis?
Answer:
- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) for thioether reactions .
- Catalytic recycling : Immobilize Pd/C on mesoporous silica for reusable Heck coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
